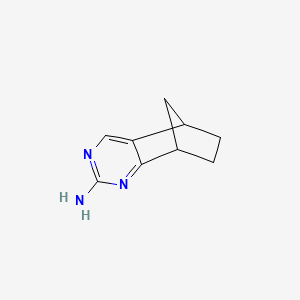

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUQKRXTANDVBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3=CN=C(N=C23)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a quinazoline ring, which is a crucial structural motif in many natural products and pharmaceutically active compounds.

Industrial Production Methods

While specific industrial production methods for 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing efficient purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Synthesis and Derivatives

Recent studies have highlighted the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines using α-aminoamidines. These derivatives exhibit promising pharmacological properties and can be synthesized under mild conditions with high yields. The introduction of protecting groups at specific positions allows for further functionalization of the compounds, enhancing their versatility in medicinal chemistry .

Antitubercular Activity

Molecular docking studies have indicated that certain synthesized derivatives of tetrahydroquinazolines demonstrate high binding affinity towards critical enzymes involved in Mycobacterium tuberculosis metabolism. Key enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1 have been identified as potential targets for these compounds. The ability to inhibit these enzymes suggests that they could serve as candidates for developing new antitubercular agents, particularly against multidrug-resistant strains .

Antidiabetic Potential

In addition to their antitubercular properties, tetrahydroquinazolines have shown inhibitory activity against α- and β-glucosidases. This suggests a potential application in managing diabetes by blocking specific metabolic pathways associated with glucose metabolism. The inhibition of β-glucosidase is particularly noteworthy as it plays a crucial role in carbohydrate digestion and absorption .

Cancer Treatment

The compound has also been explored as a poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are significant in cancer therapy because they target cancer cells with DNA repair deficiencies. The ability of 2-amino-5,8-methano-5,6,7,8-tetrahydroquinazoline derivatives to inhibit PARP suggests their potential as anticancer agents. This could enhance the efficacy of existing chemotherapy treatments by sensitizing cancer cells to DNA-damaging agents .

Study on Antitubercular Activity

A study demonstrated that newly synthesized tetrahydroquinazoline derivatives displayed significant inhibition against key enzymes of Mycobacterium tuberculosis. The research employed molecular docking techniques to predict binding affinities and assess the potential for developing new antitubercular drugs .

Evaluation of Antidiabetic Effects

Another evaluation focused on the inhibitory effects of tetrahydroquinazolines on glucosidases. The study utilized both in vitro assays and molecular docking simulations to confirm the compounds' efficacy in reducing glucose absorption and managing diabetes-related metabolic disorders .

Mechanism of Action

The mechanism of action of 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These interactions inhibit the activity of these enzymes, which are crucial for the survival and proliferation of Mycobacterium tuberculosis. Additionally, its inhibition of β-glucosidase suggests a mechanism involving the disruption of carbohydrate metabolism.

Comparison with Similar Compounds

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline can be compared with other quinazoline derivatives:

5,6,7,8-Tetrahydroquinazoline: Lacks the methano bridge, which may affect its biological activity and stability.

2-Aminoquinazoline: Lacks the tetrahydro and methano features, which may result in different reactivity and applications.

Quinazoline: The parent compound, which serves as a scaffold for many derivatives with diverse biological activities.

Biological Activity

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydroquinazolines, which are known for their varied pharmacological properties. The synthesis of 2-amino-5,8-methano-5,6,7,8-tetrahydroquinazoline can be achieved through several methods involving cyclization reactions of appropriate precursors. One notable method includes the reaction of substituted amines with suitable carbonyl compounds under acidic or basic conditions to form the desired tetrahydroquinazoline structure .

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinazolines exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized derivatives demonstrate high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK). These interactions suggest potential applications in developing new antitubercular agents .

Antidiabetic Activity

Molecular docking studies have also highlighted the inhibitory potential of 2-amino-5,8-methano-5,6,7,8-tetrahydroquinazoline against α- and β-glucosidases. This inhibition is promising for managing diabetes by blocking specific metabolic pathways involved in glucose metabolism .

Anticancer Potential

In vitro studies have explored the anticancer effects of tetrahydroquinazoline derivatives. Some compounds have shown cytotoxic activity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The mechanism of action appears to involve the modulation of apoptosis-related proteins and cell cycle regulators .

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | High binding affinity to DHFR and MtPanK | Antitubercular |

| Study 2 | Inhibition of α- and β-glucosidases | Antidiabetic |

| Study 3 | Cytotoxic effects on cancer cell lines | Anticancer |

- Antitubercular Activity : A study conducted on newly synthesized tetrahydroquinazoline derivatives revealed significant inhibition against key enzymes in Mycobacterium tuberculosis, indicating their potential as antitubercular agents .

- Antidiabetic Effects : Another research focused on the inhibitory effects of these compounds on glucosidases showed promising results for diabetes management .

- Anticancer Properties : The cytotoxicity against various cancer cell lines suggests a multifaceted approach where these compounds can act as both enzyme inhibitors and modulators of apoptotic pathways .

Q & A

Q. What are the established synthetic routes for 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline, and how do their yields and conditions compare?

The primary methods include:

- Cyclocondensation : Reacting guanidine derivatives with aldehydes/ketones under acidic conditions (e.g., acetic acid) to form the tetrahydroquinazoline core. This method typically achieves yields of 38–81% but may require harsh conditions .

- α-Aminoamidine-based synthesis : Using α-aminoamidines with bis-benzylidene cyclohexanones in pyridine at 100°C for 24 hours. This approach offers excellent yields (>85%), mild conditions, and easy functionalization via cleavable C2-tert-butyl protecting groups . Comparative advantages: The α-aminoamidine method is more versatile for derivative synthesis, while cyclocondensation is better suited for simple analogs.

Q. How do structural features of the tetrahydroquinazoline core influence reactivity and bioactivity?

The fused bicyclic system (quinazoline + saturated piperidine-like moiety) enhances conformational rigidity, improving binding to biological targets. Key substituents:

- Amino group at position 2 : Critical for hydrogen bonding with enzymes (e.g., dihydrofolate reductase) .

- Hydroxymethyl/methoxy groups : Improve solubility and pharmacokinetic properties . Structural analogs (e.g., 2-hydroxyquinazoline, 4(3H)-quinazolinone) show varying activities (anti-inflammatory, anticancer) depending on substitution patterns .

Q. What analytical techniques are recommended for characterizing tetrahydroquinazoline derivatives?

- NMR (¹H/¹³C) : Assigns proton environments and confirms ring saturation (e.g., δ = 2.19–2.38 ppm for methylene protons in ) .

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 329 for chromene-carbonitrile derivatives) .

Q. How do structural analogs of this compound differ in biological activity?

- 2-Hydroxyquinazoline : Anti-inflammatory via COX-2 inhibition .

- 4(3H)-Quinazolinone : Anticancer activity through topoisomerase inhibition .

- 3-Aminoquinazoline : Antibacterial via folate pathway disruption . The unique tetrahydro configuration of 2-Amino-5,8-methano derivatives enhances selectivity for mycobacterial targets .

Q. What safety protocols are essential during synthesis and handling?

- Use anhydrous solvents (e.g., THF) under inert atmospheres for moisture-sensitive reactions .

- Employ fume hoods for chlorinating/fluorinating agents (e.g., POCl₃, SF₄) to prevent toxicity .

- Follow waste disposal guidelines for heavy metals (e.g., Pd catalysts in cross-coupling reactions) .

Advanced Research Questions

Q. How can molecular docking optimize tetrahydroquinazoline derivatives for antitubercular activity?

- Target selection : Prioritize enzymes like Mycobacterium tuberculosis dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1.

- Docking workflow : Use AutoDock Vina to simulate ligand-enzyme interactions, focusing on hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR). Derivatives with tert-butyl groups show higher binding affinities (−9.2 kcal/mol) .

- Validation : Correlate docking scores with in vitro MIC values against M. tuberculosis H37Rv .

Q. What strategies address enantioselective synthesis challenges in tetrahydroquinazoline chemistry?

- Chiral catalysts : Bifunctional squaramides (e.g., derived from cinchona alkaloids) induce asymmetry in chromene-carbonitrile derivatives, achieving enantiomeric excess (ee) >90% .

- Dynamic kinetic resolution : Use lipases or transition-metal catalysts to control stereochemistry during ring closure .

Q. How can in silico screening prioritize derivatives for antidiabetic activity?

- Target identification : Focus on β-glucosidase inhibition to modulate glucose metabolism.

- QSAR modeling : Train models on existing IC₅₀ data to predict activity of new analogs. Substituents like electron-withdrawing groups (e.g., -NO₂) enhance inhibition .

- ADMET prediction : Use SwissADME to filter compounds with poor bioavailability or hepatotoxicity .

Q. What experimental designs resolve contradictions in reported biological activities?

- Standardized assays : Re-evaluate compounds under uniform conditions (e.g., fixed pH, temperature) to minimize variability .

- Structure-activity landscapes : Compare IC₅₀ values across analogs with incremental substituent changes. For example, chloro vs. methoxy groups may explain divergent antimycobacterial results .

Q. How do protecting groups enable modular functionalization of the tetrahydroquinazoline core?

Q. Methodological Notes

- Data Interpretation : Cross-reference spectral data (NMR, IR) with computational predictions (e.g., ChemDraw) to confirm structural assignments.

- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically reconcile divergent bioactivity reports .

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.